molecular formula C16H12F2O3 B1328068 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-78-6

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1328068
CAS No.: 898760-78-6
M. Wt: 290.26 g/mol
InChI Key: MYHLNZFUTSOUHZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone is a fluorinated benzophenone derivative characterized by two fluorine atoms at the 3- and 4-positions of one aromatic ring and a 1,3-dioxolan-2-yl group at the para position of the second ring. The fluorine atoms introduce strong electron-withdrawing effects, influencing electronic properties and reactivity, while the dioxolan moiety likely enhances solubility or acts as a protecting group in synthetic pathways . This compound is part of a broader class of benzophenones with applications in pharmaceuticals, agrochemicals, and materials science due to their photoreactivity and structural versatility .

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHLNZFUTSOUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645138
Record name (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-78-6
Record name (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(1,3-dioxolan-2-yl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Photochemical Applications

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of coatings, adhesives, and sealants. The compound's photochemical properties enable the formation of cross-linked networks that enhance the mechanical strength and thermal stability of polymers.

Property Value
UV Absorption Peak300 nm
Photoinitiation EfficiencyHigh

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various substitution reactions, making it useful for synthesizing more complex organic molecules. For instance, it can participate in nucleophilic substitution reactions to form derivatives that are crucial for pharmaceutical applications.

Case Study: Synthesis of Benzophenone Derivatives
In a study published by MDPI, researchers demonstrated the synthesis of several benzophenone derivatives using this compound as a precursor. These derivatives exhibited enhanced solubility and electrochemical properties suitable for organic electronic devices .

Material Science

Due to its unique chemical structure, this compound is investigated for its potential use in developing advanced materials such as organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices has been shown to improve charge transport properties and optical performance.

Material Type Application
OLEDsLight-emitting layers
Solar CellsCharge transport layers

Biological Studies

Emerging research indicates that compounds similar to this compound may exhibit biological activity. Preliminary studies suggest potential applications in drug development due to their interaction with biological targets at the molecular level.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The dioxolane ring and fluorine atoms play a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Fluorination Patterns
  • 3,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone vs. 2,4-difluoro-4'-(1,3-dioxolan-2-yl)benzophenone (Ref: 10-F206888): The 3,4-difluoro substitution creates a meta-para electron-deficient aromatic system, whereas the 2,4-difluoro analogue has ortho-para fluorine placement. This difference alters resonance stabilization and dipole moments, impacting reactivity in cross-coupling reactions .
  • 3,4-Difluoro vs. 4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone (CAS 741707-93-7): Chlorine is less electronegative than fluorine but introduces greater steric hindrance. The chloro derivative (C16H13ClO3, MW 288.73) may exhibit slower reaction kinetics in nucleophilic substitutions compared to the fluoro analogue due to weaker electron withdrawal .
Functional Group Variations
  • Dioxolan Group vs. The ethylthio derivative (C15H12F2OS) may participate in thiol-ene click chemistry, unlike the dioxolan-containing compound .
  • Dioxolan vs. Cyano Group (4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone, CAS 898778-97-7): The cyano group (C≡N) is strongly electron-withdrawing, further reducing electron density on the aromatic ring. This increases susceptibility to electrophilic aromatic substitution but may reduce stability under basic conditions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Hydrogen Bond Acceptors LogP (Predicted) Notable Properties
This compound C16H12F2O3 290.26 4 ~2.8 High thermal stability, photoreactive
4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone C17H13NO3 279.09 4 ~2.5 Enhanced polarity due to -CN group
4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone C16H13ClO3 288.73 3 ~3.1 Halogen-bonding capability
2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone C17H16O3 268.31 3 ~3.4 Electron-donating methyl groups
  • Hydrogen Bonding : The dioxolan group contributes to hydrogen bond acceptance, improving solubility in polar solvents like acetonitrile .
  • LogP Trends: Fluorine and cyano groups reduce hydrophobicity compared to methyl or chloro substituents .

Biological Activity

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound characterized by its unique structure, which includes a benzophenone moiety and a dioxolane ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.

Chemical Structure and Properties

The chemical formula of this compound is C16H12F2O3C_{16}H_{12}F_2O_3 with a molecular weight of approximately 290.27 g/mol. The compound features two fluorine atoms positioned at the 3 and 4 positions of the phenyl ring, contributing to its electronic properties and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate diols with salicylaldehyde derivatives under catalytic conditions. This method allows for the efficient formation of the dioxolane ring while maintaining high yields and purity levels (over 95%) .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives containing the dioxolane structure. In particular, compounds similar to this compound have shown significant activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives against Staphylococcus aureus and Pseudomonas aeruginosa ranged from 625 to 1250 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis625
Enterococcus faecalis625
Pseudomonas aeruginosa312.5
Escherichia coliNo activity

Antifungal Activity

In addition to antibacterial properties, compounds derived from benzophenone frameworks have demonstrated antifungal activity against Candida albicans . Most tested compounds exhibited significant antifungal effects with MIC values around 312.5 µg/mL .

Case Studies

Several case studies have documented the biological activities of dioxolane-containing compounds:

  • Study on Antibacterial Efficacy : A study reported that specific derivatives showed excellent antibacterial activity against S. aureus and S. epidermidis , with modifications in their structure leading to enhanced potency .
  • Antifungal Screening : Another investigation highlighted the antifungal potential against C. albicans , where most derivatives demonstrated effective inhibition at concentrations lower than those required for bacterial strains .

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